1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with an ethoxyethyl and phenyl substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester to form the corresponding pyrazole.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide derivative under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the ethoxyethyl and phenyl groups: The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with 2-ethoxyethyl bromide and phenylboronic acid under palladium-catalyzed conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or phenyl groups can be replaced by other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory, anticancer, and antimicrobial activities. It has shown promising results in preclinical studies for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidines: These compounds have a similar core structure but differ in the position of nitrogen atoms and substituents. They also exhibit diverse biological activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have two fused pyrimidine rings and show significant biological potential, including anticancer and antimicrobial activities.
Thieno[2,3-d]pyrimidines: These compounds contain a thiophene ring fused to a pyrimidine ring and are known for their therapeutic applications in various diseases.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
833481-63-3 |
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Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-3-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-20-15-12(14(16)17-10-18-15)13(19-20)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,17,18) |
InChI Key |
SGLRNQFMAFKCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
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